N-Methyl-2-(4-sulfamoylphenoxy)acetamide N-Methyl-2-(4-sulfamoylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17445868
InChI: InChI=1S/C9H12N2O4S/c1-11-9(12)6-15-7-2-4-8(5-3-7)16(10,13)14/h2-5H,6H2,1H3,(H,11,12)(H2,10,13,14)
SMILES:
Molecular Formula: C9H12N2O4S
Molecular Weight: 244.27 g/mol

N-Methyl-2-(4-sulfamoylphenoxy)acetamide

CAS No.:

Cat. No.: VC17445868

Molecular Formula: C9H12N2O4S

Molecular Weight: 244.27 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-2-(4-sulfamoylphenoxy)acetamide -

Specification

Molecular Formula C9H12N2O4S
Molecular Weight 244.27 g/mol
IUPAC Name N-methyl-2-(4-sulfamoylphenoxy)acetamide
Standard InChI InChI=1S/C9H12N2O4S/c1-11-9(12)6-15-7-2-4-8(5-3-7)16(10,13)14/h2-5H,6H2,1H3,(H,11,12)(H2,10,13,14)
Standard InChI Key OWAIQBJORAIQKG-UHFFFAOYSA-N
Canonical SMILES CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

N-Methyl-2-(4-sulfamoylphenoxy)acetamide belongs to the benzenesulfonamide family, distinguished by a phenoxy bridge linking the sulfamoylphenyl group to an N-methylacetamide moiety. Its molecular formula is C₉H₁₂N₂O₄S, with a molecular weight of 260.27 g/mol . The IUPAC name derives from its substitution pattern: the acetamide group at position 2 of the phenoxy chain is N-methylated, while the phenyl ring at position 4 bears a sulfamoyl (-SO₂NH₂) group.

Molecular Architecture

The compound’s structure integrates three functional domains:

  • Sulfamoylphenyl group: A benzene ring substituted at the para position with a sulfamoyl group, known for its electron-withdrawing properties and role in enzyme binding.

  • Phenoxy bridge: An oxygen atom connects the phenyl ring to the acetamide chain, influencing solubility and conformational flexibility.

  • N-Methylacetamide: The terminal methyl group on the acetamide nitrogen modulates lipophilicity and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₂N₂O₄S
Molecular Weight260.27 g/mol
CAS Number1549443-43-7
IUPAC NameN-Methyl-2-(4-sulfamoylphenoxy)acetamide
SolubilityNot publicly available

Synthetic Routes and Optimization

While detailed protocols for synthesizing N-Methyl-2-(4-sulfamoylphenoxy)acetamide are scarce, its production likely follows strategies employed for analogous sulfonamide derivatives. A plausible pathway involves:

Step 1: Sulfamoylation of 4-Hydroxyacetophenone
4-Hydroxyacetophenone reacts with chlorosulfonic acid to introduce the sulfamoyl group, yielding 4-sulfamoylphenol.

Step 2: Etherification
The phenolic oxygen of 4-sulfamoylphenol undergoes nucleophilic substitution with 2-chloro-N-methylacetamide in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetamide linkage.

Step 3: Purification
Crude product is purified via recrystallization or column chromatography, with yields optimized by controlling solvent polarity and temperature .

Table 2: Hypothetical Synthesis Parameters

ParameterCondition
Reaction Temperature80–100°C
SolventDimethylformamide (DMF)
CatalystPotassium carbonate
Yield60–75% (estimated)
TargetProposed Mechanism
Dihydrofolate ReductaseCompetitive inhibition
Carbonic Anhydrase IXZinc ion chelation
Bacterial Cell WallPeptidoglycan disruption

Industrial Status and Challenges

N-Methyl-2-(4-sulfamoylphenoxy)acetamide is listed as discontinued in commercial catalogs, with no active suppliers as of April 2025 . This discontinuation likely stems from:

  • Limited Demand: Niche research applications and competition from newer sulfonamide analogs.

  • Synthetic Complexity: Multi-step synthesis with moderate yields may hinder cost-effective production.

  • Regulatory Hurdles: Increasing scrutiny on sulfonamide derivatives due to toxicity concerns.

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